molecular formula C14H13ClN2 B2852918 3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride CAS No. 1025759-02-7

3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride

Cat. No. B2852918
M. Wt: 244.72
InChI Key: WNKHEJFMTFRMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2 and its molecular weight is 244.72. The purity is usually 95%.
BenchChem offers high-quality 3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride involves the cyclization of a precursor compound followed by a series of functional group transformations.

Starting Materials
2,5-Dimethoxyaniline, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, Sodium methoxide, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Sodium nitrite, Sulfuric acid, Sodium nitrate, Sodium bicarbonate, Ethanol, Wate

Reaction
Step 1: 2,5-Dimethoxyaniline is reacted with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium methoxide to form the precursor compound., Step 2: The precursor compound is cyclized using hydrochloric acid to form the tetracyclic intermediate., Step 3: The tetracyclic intermediate is treated with sodium hydroxide to form the corresponding phenol., Step 4: The phenol is acetylated using acetic anhydride to form the corresponding acetate., Step 5: The acetate is diazotized using sodium nitrite and sulfuric acid to form the corresponding diazonium salt., Step 6: The diazonium salt is coupled with sodium nitrate to form the corresponding azo compound., Step 7: The azo compound is reduced using sodium bicarbonate and ethanol to form the final product, 3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride.

properties

IUPAC Name

3,16-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c1-4-10-11-7-6-9-3-2-8-15-13(9)14(11)16-12(10)5-1;/h2-3,6-8,16H,1,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBBZVFPXCTJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC4=C3N=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride

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